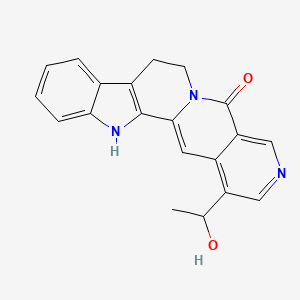
Angustoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Angustoline is a natural product found in Camptotheca acuminata, Strychnos angustiflora, and other organisms with data available.
Aplicaciones Científicas De Investigación
Alzheimer's Disease
Angustoline has been identified as a key alkaloid in Uncaria rhynchophylla that may offer therapeutic benefits for Alzheimer's disease. In experimental models:
- Animal Studies : In a study involving 5xFAD mice, oral administration of Uncaria rhynchophylla extract (which includes this compound) significantly reduced Aβ deposition and alleviated Aβ-mediated neuropathology when administered at a dosage of 400 mg/kg/day for four weeks .
- Cell Culture Studies : this compound has demonstrated protective effects against Aβ-induced neuronal toxicity in PC12 cells, indicating its potential as a neuroprotective agent .
Other Potential Uses
Beyond Alzheimer's disease, this compound's pharmacological profile suggests other possible applications:
- Neuroinflammation : Research indicates that this compound may reduce neuroinflammation in various cell models, potentially making it beneficial for other neurodegenerative conditions .
- Analgesic Properties : Alkaloids from the same plant family have been traditionally used for pain relief and may suggest similar uses for this compound .
Comparative Analysis of this compound with Other Alkaloids
The following table summarizes the comparative potency and applications of this compound relative to other alkaloids derived from Uncaria rhynchophylla:
| Alkaloid | Potency in Neuroprotection | Mechanism of Action | Target Diseases |
|---|---|---|---|
| This compound | Moderate | Regulates Aβ production and tau phosphorylation | Alzheimer's Disease |
| Angustidine | High | Similar mechanisms as this compound | Alzheimer's Disease |
| Isocorynoxeine | High | Inhibits neuroinflammation | Neurodegenerative Diseases |
| Corynoxine | Moderate | Neuroprotective effects | Various Pain Syndromes |
Análisis De Reacciones Químicas
Structural Identification and Key Features
Angustoline (C₂₀H₁₈N₃O₂) contains an indole fused to a pyridine ring, with substituents including hydroxyl and methyl groups (Figure 1) . Key characteristics:
Table 1: Spectroscopic Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₀H₁₈N₃O₂ |
| HR-TOF-ESI-MS | m/z 332.1393 [M+H]⁺ |
| UV (λmax, nm) | 245, 290, 335 |
| Key IR Bands (cm⁻¹) | 3400 (O-H), 1650 (C=O) |
Reactivity and Degradation Pathways
This compound undergoes pH- and peroxide-dependent transformations:
-
Acid hydrolysis : Deglucosylation at C-21 under acidic conditions yields aglycone derivatives .
-
Oxidative cleavage : Exposure to H₂O₂ induces ring-opening reactions, forming lactam derivatives (e.g., paratunamide C) .
Table 2: Observed Reaction Products
| Condition | Product | Key Change |
|---|---|---|
| pH 5.0 | Deglucosylated form | Loss of β-glucoside moiety |
| H₂O₂ (neutral pH) | Lactam derivative | C-3 oxidation to carbonyl |
Biochemical Interactions
This compound modulates lipid metabolism in cancer cells via:
-
Inhibition of LPCAT2 : Blocks phospholipid remodeling from lysophosphatidylcholine (LPC) to phosphatidylcholine (PC) .
-
Activation of AMPK : Enhances LKB1/AMPK signaling, suppressing tumor growth (IC₅₀ = 1 mg/L in esophageal cancer models) .
Analytical Methods for Reaction Monitoring
Studies employed:
Propiedades
Número CAS |
40041-95-0 |
|---|---|
Fórmula molecular |
C20H17N3O2 |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
19-(1-hydroxyethyl)-3,13,17-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one |
InChI |
InChI=1S/C20H17N3O2/c1-11(24)15-9-21-10-16-14(15)8-18-19-13(6-7-23(18)20(16)25)12-4-2-3-5-17(12)22-19/h2-5,8-11,22,24H,6-7H2,1H3 |
Clave InChI |
NDHJXXLIRWAMEN-UHFFFAOYSA-N |
SMILES |
CC(C1=C2C=C3C4=C(CCN3C(=O)C2=CN=C1)C5=CC=CC=C5N4)O |
SMILES canónico |
CC(C1=C2C=C3C4=C(CCN3C(=O)C2=CN=C1)C5=CC=CC=C5N4)O |
Sinónimos |
angustoline |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















